molecular formula C16H11NS B14713400 11-Methyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23436-75-1

11-Methyl[1]benzothieno[3,2-g]isoquinoline

Cat. No.: B14713400
CAS No.: 23436-75-1
M. Wt: 249.3 g/mol
InChI Key: WCHKFCJHZPOZPD-UHFFFAOYSA-N
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Description

11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

23436-75-1

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

11-methyl-[1]benzothiolo[3,2-g]isoquinoline

InChI

InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3

InChI Key

WCHKFCJHZPOZPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43

Origin of Product

United States

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